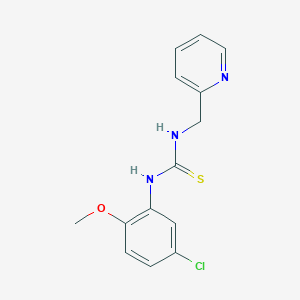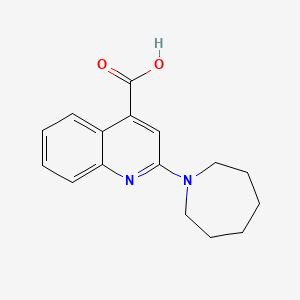
2-(1-azepanyl)-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-4-quinolinecarboxylic acid is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as AQCA and belongs to the quinolinecarboxylic acid family. AQCA has been shown to have various biological properties, including antimicrobial, antiviral, and anticancer activities.
作用機序
The mechanism of action of AQCA is not fully understood. However, it has been suggested that AQCA may act by inhibiting DNA synthesis and inducing oxidative stress in cells. AQCA has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication.
Biochemical and Physiological Effects:
AQCA has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. AQCA has also been shown to inhibit the growth of bacteria and viruses. Furthermore, AQCA has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
AQCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yield. AQCA is also soluble in water, which makes it easy to handle in lab experiments. However, AQCA has some limitations, including its low solubility in organic solvents, which may limit its use in certain experiments. Furthermore, AQCA may have some toxicity, which needs to be considered when designing experiments.
将来の方向性
There are several future directions for AQCA research. One potential area of research is the development of AQCA derivatives with improved properties. Another area of research is the investigation of the mechanism of action of AQCA. Furthermore, AQCA may have potential applications in the treatment of various diseases, including cancer and infectious diseases. Therefore, further research is needed to fully understand the potential therapeutic applications of AQCA.
Conclusion:
In conclusion, AQCA is a promising chemical compound that has been studied extensively for its potential therapeutic applications. The synthesis of AQCA is well-established, and AQCA has been shown to have various biological properties, including antimicrobial, antiviral, and anticancer activities. AQCA has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential therapeutic applications of AQCA and to develop AQCA derivatives with improved properties.
合成法
The synthesis of AQCA involves the reaction of 2-aminocaproic acid with 2-chloro-4-quinolinecarboxylic acid in the presence of a base. The reaction leads to the formation of AQCA as a white crystalline solid. The synthesis of AQCA has been optimized with various methods, including microwave-assisted synthesis, which has been shown to increase the yield and reduce reaction time.
科学的研究の応用
AQCA has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. AQCA has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, AQCA has been studied for its anticancer properties, and it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(azepan-1-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(20)13-11-15(18-9-5-1-2-6-10-18)17-14-8-4-3-7-12(13)14/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHWVGIGMWVLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)quinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

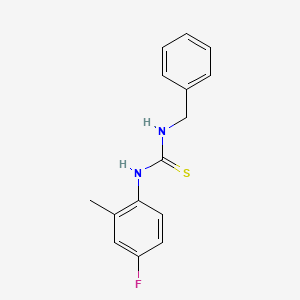
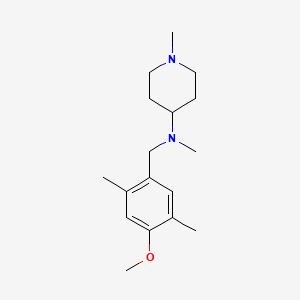
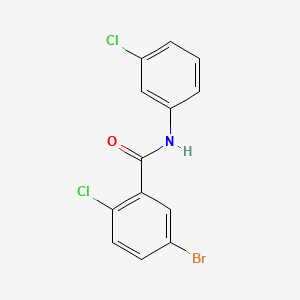
![N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)

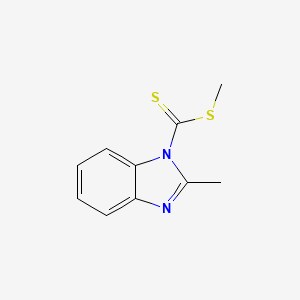
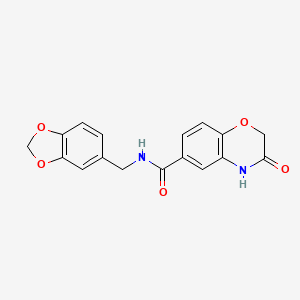
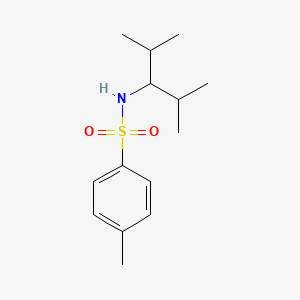
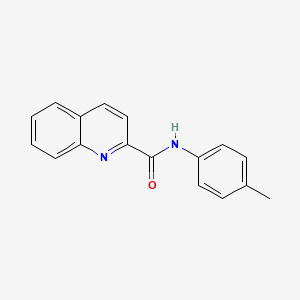
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
